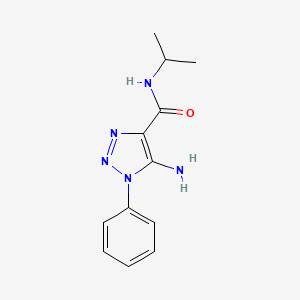
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research due to its unique properties. MEM is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Mecanismo De Acción
The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. It is activated by the binding of glutamate and requires the co-activation of glycine or D-serine. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride acts as a selective antagonist of the NMDA receptor by binding to the glycine site, thereby inhibiting the activation of the receptor. This results in a decrease in calcium influx and downstream signaling pathways, which can lead to neuroprotection and modulation of synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride are complex and depend on the specific experimental conditions and model systems used. In general, 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has been shown to have neuroprotective effects by reducing excitotoxicity, oxidative stress, and inflammation. It has also been shown to modulate synaptic plasticity and improve learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride in lab experiments is its selectivity for the glycine site of the NMDA receptor, which allows for precise modulation of NMDA receptor function. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride is that it may have off-target effects on other receptors or signaling pathways. Additionally, the effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride may vary depending on the experimental conditions and model systems used.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, the development of new animal models and experimental paradigms may help to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride.
Métodos De Síntesis
The synthesis of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with morpholine to form 2-(4-morpholinyl)ethyl 4-methoxybenzoate. The final product is obtained by treating the compound with hydrochloric acid to form 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has also been used to study the mechanisms underlying synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDYEDJMHACGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)

![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5100416.png)
![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)


![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5100434.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}methanamine](/img/structure/B5100444.png)
![4-({3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B5100448.png)

![3-bromo-4-methyl-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B5100462.png)


![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)